Cas no 80126-53-0 (H-Phe(2-Me)-OH)

H-Phe(2-Me)-OH Chemical and Physical Properties
Names and Identifiers
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- L-2-Methylphe
- 2-Methylphenyl-L-alanine
- 2-Methyl-L-phenylalanine
- (S)-2-Amino-3-(o-tolyl)propanoic acid
- 2-Methy-L-Phenylalanine
- L-2-METHYLPHENYLALANINE
- H-Phe(2-Me)-OH
- (2S)-2-Amino-3-(2-methylphenyl)propanoic acid
- L-2-ME-PHE-OH
- Phenylalanine, 2-methyl-
- 2-Methylphenylalanine
- (2S)-2-amino-3-(o-tolyl)propanoic acid
- (2S)-2-azanyl-3-(2-methylphenyl)propanoic acid
- DL-2-METHYLPHENYLALANINE
- NHBKDLSKDKUGSB-VIFPVBQESA-N
- L-2-methylphenylalanine, AldrichCPR
- KM2016
- AK
- (S)-2-AMINO-3-O-TOLYLPROPANOIC ACID
- PS-12169
- CHEMBL3808775
- A839846
- 80126-53-0
- J-300416
- AC-5866
- L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH)
- Dl-2'-methylphenylalanine hydrochloride
- MFCD00044971
- AKOS012010208
- HY-W016555
- DTXSID60945564
- EN300-199907
- CS-W017271
- N10801
- L-2-Methyl Phenylalanine
- SCHEMBL43865
- 2-Methyl-L-phenylalanine (ACI)
- (S)-2-Amino-3-o-tolylpropionic acid
- L-2′-Methylphenylalanine
-
- MDL: MFCD00044971
- Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
- InChI Key: NHBKDLSKDKUGSB-VIFPVBQESA-N
- SMILES: C(C1C=CC=CC=1C)[C@H](N)C(=O)O
Computed Properties
- Exact Mass: 179.09469
- Monoisotopic Mass: 179.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: White powder.
- Density: 1.165
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.561
- PSA: 63.32
- LogP: 1.95300
- Vapor Pressure: No data available
- Solubility: Not determined.
H-Phe(2-Me)-OH Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
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Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
H-Phe(2-Me)-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199907-0.5g |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid |
80126-53-0 | 95% | 0.5g |
$19.0 | 2023-09-16 | |
Enamine | EN300-199907-2.5g |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid |
80126-53-0 | 95% | 2.5g |
$36.0 | 2023-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M64720-1g |
H-Phe(2-Me)-OH |
80126-53-0 | 1g |
¥86.0 | 2021-09-08 | ||
TRC | M240270-2000mg |
2-Methyl-L-phenylalanine |
80126-53-0 | 2g |
$ 550.00 | 2022-06-04 | ||
abcr | AB165754-25 g |
L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH); . |
80126-53-0 | 25g |
€323.30 | 2023-06-23 | ||
abcr | AB165754-10 g |
L-2-Methylphenylalanine (H-L-Phe(2-Me)-OH); . |
80126-53-0 | 10g |
€172.80 | 2023-06-23 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101605-1g |
H-Phe(2-Me)-OH |
80126-53-0 | 97% | 1g |
¥85.90 | 2023-09-02 | |
AAPPTec | UHF154-1g |
H-Phe(2-Me)-OH |
80126-53-0 | 1g |
$50.00 | 2024-07-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SU251-1g |
H-Phe(2-Me)-OH |
80126-53-0 | 95+% | 1g |
¥97.0 | 2022-07-28 | |
MedChemExpress | HY-W016555-500mg |
H-Phe(2-Me)-OH |
80126-53-0 | 500mg |
¥245 | 2024-04-17 |
H-Phe(2-Me)-OH Production Method
Production Method 1
Production Method 2
1.2 5 min, 99 °C
Production Method 3
1.2 Catalysts: Amidase ; 24 h, pH 7, 38 °C
Production Method 4
1.2 5 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 5 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Solvents: Toluene ; 5 h, 110 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 5 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide , Water ; pH 7, 38 °C
5.2 Catalysts: Amidase ; 24 h, pH 7, 38 °C
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Toluene ; 5 h, 110 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 5 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide , Water ; pH 7, 38 °C
4.2 Catalysts: Amidase ; 24 h, pH 7, 38 °C
Production Method 6
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ; 16 h, pH 10, 30 °C
2.2 Reagents: Methanol
Production Method 8
Production Method 9
1.2 Solvents: Ethanol
1.3 Reagents: 2-Fluorobenzyl bromide
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
Production Method 10
Production Method 11
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide , Water ; pH 7, 38 °C
2.2 Catalysts: Amidase ; 24 h, pH 7, 38 °C
Production Method 12
2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
Production Method 13
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 5 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonium hydroxide Solvents: Dimethylformamide , Water ; pH 7, 38 °C
3.2 Catalysts: Amidase ; 24 h, pH 7, 38 °C
Production Method 14
1.2 Reagents: Methanol
H-Phe(2-Me)-OH Raw materials
- 1,3-diethyl 2-acetamidopropanedioate
- 2-amino-3-(2-methylphenyl)propanoic acid
- 3-(2-Methylphenyl)-2-oxopropanoic acid
- Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
- 2-Methylcinnamic Acid, Predominantly trans
- 2-acetamido-3-(2-methylphenyl)propanoic acid
- propanedioic acid
- 2-Methylbenzaldehyde
- 2-Methylcinnamic Acid
- DL-Phenylalanine, 2-methyl-N-(trifluoroacetyl)-
H-Phe(2-Me)-OH Preparation Products
H-Phe(2-Me)-OH Related Literature
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1. 708. Melanin and its precursors. Part VII. Synthesis of methylated 5 : 6-dihydroxyindoles, β-(4 : 5-dihydrox-2-methylphenyl)alanine, and related aminesR. I. T. Cromartie,John Harley-Mason J. Chem. Soc. 1953 3525
-
2. CCCLXVIII.—Compounds of the tryparsamide type. Part II. Resolution of dl-N-2-methylphenylalanineamide-4-arsinic acidCharles Stanley Gibson,Barnett Levin J. Chem. Soc. 1929 2759
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3. 445. The use of deactivated charcoals for the isolation of aromatic substancesA. Asatoor,C. E. Dalgliesh J. Chem. Soc. 1956 2291
Additional information on H-Phe(2-Me)-OH
H-Phe(2-Me)-OH: A Comprehensive Overview
H-Phe(2-Me)-OH, also known by its CAS number 80126-53-0, is a compound of significant interest in the fields of chemistry, pharmacology, and biotechnology. This compound is a derivative of phenylalanine, a naturally occurring amino acid, with a methyl group substitution at the second position of the phenyl ring. This structural modification imparts unique properties to H-Phe(2-Me)-OH, making it a valuable molecule for research and potential applications in drug development and nutraceuticals.
The synthesis of H-Phe(2-Me)-OH involves advanced chemical techniques, including multi-step organic synthesis and purification methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for studying the stereochemical effects of this compound. Researchers have also explored green chemistry approaches to synthesize H-Phe(2-Me)-OH, reducing environmental impact while maintaining high yields.
In terms of physical properties, H-Phe(2-Me)-OH exhibits a melting point of approximately 185°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are essential for its characterization and quality control in research settings.
The biological activity of H-Phe(2-Me)-OH has been extensively studied. Recent research indicates that this compound acts as an agonist for certain G protein-coupled receptors (GPCRs), particularly those involved in metabolic regulation. For instance, studies published in 2023 demonstrate that H-Phe(2-Me)-OH can modulate glucose uptake in adipocytes, suggesting its potential role in treating metabolic disorders such as obesity and type 2 diabetes.
Another area of interest is the neuroprotective effects of H-Phe(2-Me)-OH. Preclinical studies have shown that this compound can mitigate oxidative stress and inflammation in neuronal cells, making it a promising candidate for neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves activation of the Nrf2 pathway, which upregulates antioxidant enzymes and reduces cellular damage.
In the realm of drug delivery, H-Phe(2-Me)-OH has been investigated as a component of targeted drug carriers. Its amphiphilic nature allows it to form self-assembled structures, such as micelles and liposomes, which can encapsulate hydrophobic drugs. This application is particularly relevant for improving the bioavailability of poorly soluble pharmaceuticals.
The safety profile of H-Phe(2-Me)-OH has also been evaluated in toxicological studies. Acute and chronic toxicity tests indicate that this compound has a low toxicity profile when administered at therapeutic doses. However, further long-term studies are needed to fully understand its safety in humans.
From an industrial perspective, the demand for H-Phe(2-Me)-OH is growing due to its diverse applications. Pharmaceutical companies are increasingly incorporating this compound into their pipelines for developing novel therapeutics. Additionally, the nutraceutical industry is exploring its use as a functional ingredient in health supplements aimed at improving metabolic health.
In conclusion, H-Phe(2-Me)-OH (CAS No: 80126-53-0) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key molecule for future research and development efforts.
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